6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine
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Overview
Description
6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . This compound is characterized by the presence of a chloro group, a pyridine ring, and a furan ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another pyridine derivative with different substituents.
N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine: A compound with a similar pyridine structure but different functional groups.
Uniqueness
6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is unique due to its specific combination of a chloro group, a pyridine ring, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
6-chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H11ClN2O/c1-8-2-4-10(15-8)7-13-9-3-5-11(12)14-6-9/h2-6,13H,7H2,1H3 |
InChI Key |
XEMVIIDFZHQORU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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